molecular formula C14H21NO3 B2861048 Tert-butyl 2-[3-(methylaminomethyl)phenoxy]acetate CAS No. 1979182-88-1

Tert-butyl 2-[3-(methylaminomethyl)phenoxy]acetate

Cat. No.: B2861048
CAS No.: 1979182-88-1
M. Wt: 251.326
InChI Key: AYOWCKFYZKOCJH-UHFFFAOYSA-N
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Description

Tert-butyl 2-[3-(methylaminomethyl)phenoxy]acetate is an organic compound that features a tert-butyl ester group, a phenoxy group, and a methylaminomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[3-(methylaminomethyl)phenoxy]acetate typically involves the reaction of 3-(methylaminomethyl)phenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[3-(methylaminomethyl)phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methylaminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxyacetates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-[3-(methylaminomethyl)phenoxy]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-[3-(methylaminomethyl)phenoxy]acetate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, while the methylaminomethyl group may enhance binding affinity through hydrogen bonding or electrostatic interactions. The ester group can undergo hydrolysis to release the active phenoxyacetic acid derivative, which can then exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(3-methoxyphenyl)methylaminoacetate
  • Tert-butyl 2-(4-methoxyphenyl)methylaminoacetate
  • Tert-butyl 2-(2-methoxyphenyl)methylaminoacetate

Uniqueness

Tert-butyl 2-[3-(methylaminomethyl)phenoxy]acetate is unique due to the presence of the methylaminomethyl group, which can significantly influence its chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group or have different substituents on the phenoxy ring.

Properties

IUPAC Name

tert-butyl 2-[3-(methylaminomethyl)phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)10-17-12-7-5-6-11(8-12)9-15-4/h5-8,15H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOWCKFYZKOCJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=CC(=C1)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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